

Prepared by a Senior Application Scientist

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methylisatin**

Cat. No.: **B072448**

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **6-Methylisatin**. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and critical role as a scaffold in modern pharmacology. Every piece of information is grounded in established scientific literature to ensure reliability and reproducibility in your laboratory setting.

Section 1: Core Molecular Identity and Physicochemical Properties

6-Methylisatin is a methylated derivative of isatin, a privileged heterocyclic scaffold that is a cornerstone in the synthesis of a multitude of biologically active compounds. The addition of a methyl group at the 6-position of the indole ring subtly modifies its electronic and steric properties, offering a valuable analogue for structure-activity relationship (SAR) studies.

IUPAC Name and CAS Identification

- IUPAC Name: 6-methyl-1H-indole-2,3-dione[1][2]
- CAS Number: 1128-47-8[3][4]
- Synonyms: 6-Methylindoline-2,3-dione, 6-Methyl isatin, 6-Methylindole-2,3-dione[1][2][4]

Structural and Chemical Formula

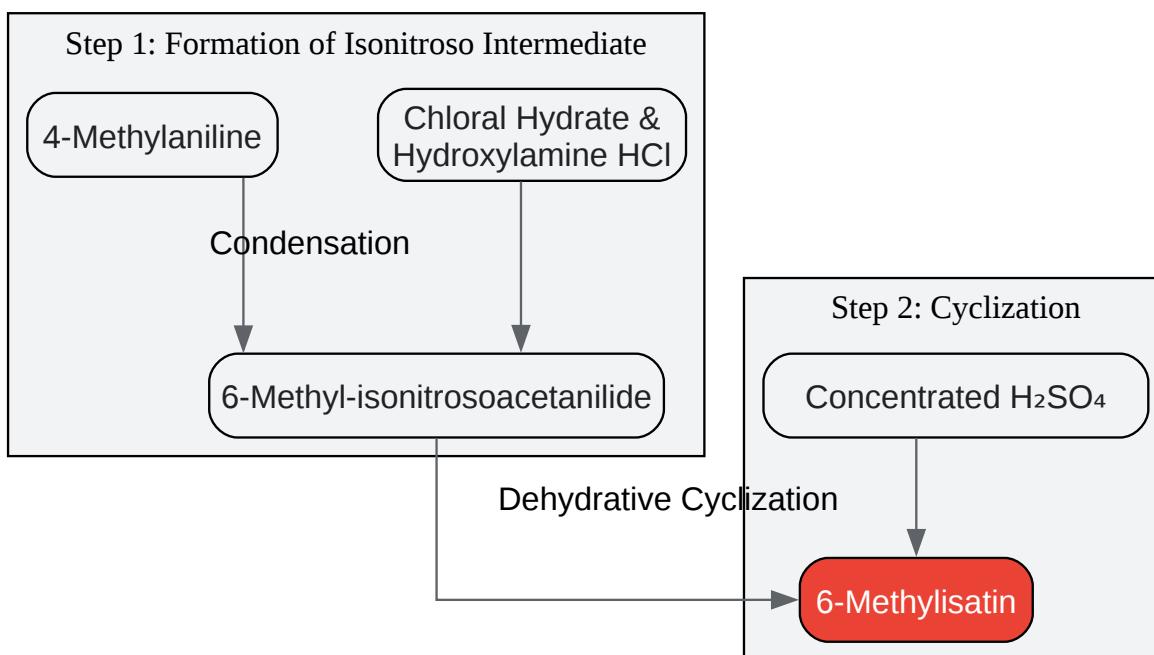
The core structure consists of an indole nucleus with ketone groups at positions 2 and 3 and a methyl group at position 6.

- Molecular Formula: C₉H₇NO₂[\[3\]](#)
- Molecular Weight: 161.16 g/mol [\[2\]](#)[\[3\]](#)
- Canonical SMILES: CC1=CC2=C(C=C1)C(=O)C(=O)N2[\[1\]](#)[\[3\]](#)

Physicochemical and Computed Properties

Understanding the physical and chemical properties of **6-Methylisatin** is fundamental for its handling, storage, and application in synthetic chemistry and biological assays. This data has been consolidated from multiple authoritative sources.

Property	Value	Source(s)
Appearance	Yellow to orange crystalline powder	[5]
Melting Point	>147 °C	[5]
Boiling Point	366.6 °C (Predicted)	[5]
Density	1.301 ± 0.06 g/cm ³ (Predicted)	[1] [5]
Solubility	Slightly soluble in water; Soluble in ethanol, acetone	[5]
pKa	9.87 ± 0.20 (Predicted)	[5]
XLogP3	1.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Storage Conditions	2-8°C, Refrigerator, protect from light	[4]


Section 2: Synthesis of 6-Methylisatin

The synthesis of isatin and its derivatives is a well-established area of organic chemistry. The Sandmeyer isonitrosoacetanilide isatin synthesis is a classic and reliable method that can be

adapted for **6-Methylisatin**, starting from 4-methylaniline.

Sandmeyer Synthesis Workflow

The workflow involves two primary stages: the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to form the isatin ring.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Sandmeyer synthesis of **6-Methylisatin**.

Detailed Experimental Protocol (Adapted from Sandmeyer Method)

This protocol is an adaptation of the classic Sandmeyer synthesis for isatin, tailored for the preparation of **6-Methylisatin**.^[6] The causality for key reagents is explained within the steps.

Part A: Synthesis of N-(4-methylphenyl)-2-(hydroxyimino)acetamide (6-Methyl-isonitrosoacetanilide)

- Reaction Setup: In a 2L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2L of water.
- Addition of Reagents: To this solution, add in sequence:
 - Crystallized sodium sulfate (1300 g) - Causality: Acts as a "salting out" agent to facilitate the precipitation of the product.
 - A solution of 4-methylaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol) - Causality: The acid protonates the aniline, making it soluble in the aqueous reaction medium.
 - A solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water - Causality: Hydroxylamine is the nucleophile that reacts with the in-situ formed aldehyde to generate the oxime (isonitroso) group.
- Heating: Heat the mixture to a vigorous boil. The reaction is typically complete within 1-2 minutes of boiling.
- Isolation: Cool the flask in an ice bath. The product will crystallize. Collect the solid by suction filtration and air-dry.

Part B: Cyclization to **6-Methylisatin**

- Reaction Setup: In a 1L flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (326 mL) to 50°C.
- Addition of Intermediate: Add the dry N-(4-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions, ensuring the temperature is maintained between 60-70°C. Use an ice bath for external cooling as this step is exothermic. - Causality: Concentrated sulfuric acid is a powerful dehydrating agent and catalyst that facilitates the electrophilic cyclization onto the aromatic ring to form the five-membered lactam ring of the isatin core.
- Reaction Completion: After the addition is complete, heat the mixture to 80°C for 10 minutes.
- Precipitation: Cool the reaction mixture to room temperature and pour it slowly over a large volume (10-12x) of cracked ice.

- Isolation and Purification: The crude **6-Methylisatin** will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from ethanol or acetic acid can be performed for further purification.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

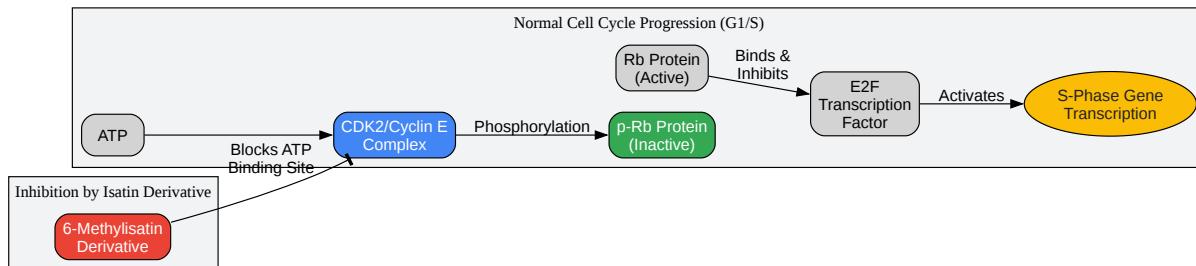
The isatin scaffold is of immense interest to the pharmaceutical industry due to its wide spectrum of biological activities.^{[7][8]} The core structure acts as a versatile template that can be chemically modified to generate derivatives with enhanced potency and selectivity for various biological targets. **6-Methylisatin** serves as a key starting material in this discovery process.

Overview of Reported Biological Activities for Isatin Derivatives

While specific studies on **6-Methylisatin** are less common than its 5-methyl isomer, the biological activities of the isatin class are well-documented and provide a strong rationale for its use in screening and synthesis campaigns.

Biological Activity	Therapeutic Area	Key Insights and Rationale
Anticancer	Oncology	Isatin derivatives, such as those targeting Cyclin-Dependent Kinase 2 (CDK2), can inhibit cell cycle progression, a hallmark of cancer. ^[9] The isatin core provides a scaffold for designing potent enzyme inhibitors.
Antiviral	Infectious Disease	Methisazone, an N-methylisatin derivative, was historically used against poxviruses. This highlights the potential of the isatin core in developing agents against viral targets. ^[7]
Anticonvulsant	Neurology	Various isatin semicarbazones have demonstrated significant anticonvulsant activity in preclinical models, suggesting modulation of ion channels or neurotransmitter systems. ^[7]
Antitubercular	Infectious Disease	Substituted indolinones have shown activity against <i>M.</i> tuberculosis, indicating that the isatin scaffold can be used to develop novel antibacterial agents. ^{[7][8]}

Enzyme Inhibition


Various

The isatin moiety is a key component in inhibitors of caspases, kinases, and proteases, making it a valuable starting point for targeted drug design.

Case Study: Isatin Derivatives as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in many cancers. Inhibiting CDK2 is a validated strategy for cancer therapy. Recent studies on 5-methylisatin derivatives have shown that the isatin core can be functionalized to create potent CDK2 inhibitors.^[9]

The mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrate proteins (like Retinoblastoma protein, Rb) and thereby arresting the cell cycle, typically at the G1/S transition.

[Click to download full resolution via product page](#)

Caption: Mechanism of cell cycle arrest via CDK2 inhibition by an isatin-based compound.

Section 4: Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized **6-Methylisatin**. The expected spectroscopic data are based on the known structure and data from closely related isatin analogues.[\[10\]](#)

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

- ~11.0 ppm (s, 1H): N-H proton of the amide. The chemical shift is variable and the peak is often broad.
- ~7.5 - 7.0 ppm (m, 3H): Aromatic protons (H-4, H-5, H-7). These appear as a complex multiplet in the downfield region.
- ~2.4 ppm (s, 3H): -CH₃ protons of the methyl group at the C-6 position.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

- ~184 ppm: Carbonyl carbon (C-2).
- ~158 ppm: Carbonyl carbon (C-3).
- ~150-110 ppm: Aromatic carbons (C-4, C-5, C-6, C-7, C-3a, C-7a).
- ~21 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (KBr Pellet)

- ~3200 cm⁻¹ (broad): N-H stretching vibration.
- ~1745 cm⁻¹ (strong): C=O stretching (ketone at C-3).
- ~1725 cm⁻¹ (strong): C=O stretching (amide at C-2).
- ~1615, ~1470 cm⁻¹ (medium): C=C stretching of the aromatic ring.

Mass Spectrometry (EI-MS)

- m/z 161: Molecular ion peak [M]⁺, confirming the molecular weight.

- m/z 133: Fragment corresponding to the loss of CO ($[M-CO]^{+}$).

References

- Synthesis of phenyl-6-methyl isatin. PrepChem.com.
- CAS No : 1128-47-8 | Product Name : **6-Methylisatin**. Pharmaffiliates.
- 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318. PubChem, National Center for Biotechnology Information.
- Biological activities of isatin and its derivatives. PubMed, National Library of Medicine.
- Synthesis method of isatin derivatives. Google Patents.
- Biological activities of isatin and its derivatives. ResearchGate.
- A Survey of Isatin Hybrids and their Biological Properties. Preprints.org.
- Biological targets for isatin and its analogues: Implications for therapy. PMC, National Library of Medicine.
- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- 5-Methylisatin | C9H7NO2 | CID 11840. PubChem, National Center for Biotechnology Information.
- Isatin. Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 6-Methyl-1H-indole-2,3-dione | C9H7NO2 | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methylisatin 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ibaocochemicals.com [ibaocochemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Prepared by a Senior Application Scientist]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072448#6-methylisatin-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b072448#6-methylisatin-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com